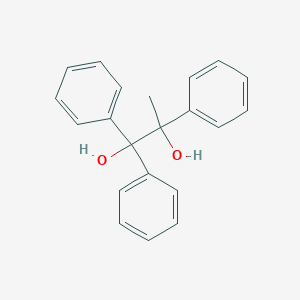

1,1,2-Triphenylpropane-1,2-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H20O2 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

1,1,2-triphenylpropane-1,2-diol |

InChI |

InChI=1S/C21H20O2/c1-20(22,17-11-5-2-6-12-17)21(23,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,22-23H,1H3 |

InChI Key |

ZEMRSQHDAGIOTD-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 1,1,2 Triphenylpropane 1,2 Diol Transformations

Acid-Catalyzed and Heterogeneously Promoted Pinacol (B44631) Rearrangement of 1,1,2-Triphenylpropane-1,2-diol and its Derivatives

The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in a carbonyl compound through a 1,2-migration of a substituent. byjus.com This transformation is a powerful tool in organic synthesis for creating ketones and aldehydes, including those with quaternary carbon centers and spirocyclic systems. researchgate.netresearchgate.net

Mechanistic Pathways of Acid-Catalyzed Pinacol Rearrangement

The generally accepted mechanism for the acid-catalyzed pinacol rearrangement involves several key steps. byjus.com Initially, one of the hydroxyl groups is protonated by the acid, forming a good leaving group (water). masterorganicchemistry.com Departure of the water molecule generates a carbocation intermediate. masterorganicchemistry.com Subsequently, a substituent from the adjacent carbon atom migrates to the carbocation center in a 1,2-shift. This migration is the driving force of the reaction, leading to the formation of a more stable, resonance-stabilized oxonium ion. wikipedia.org Finally, deprotonation of the oxonium ion yields the final ketone or aldehyde product. byjus.com

In the case of an unsymmetrical diol like this compound, the initial protonation and subsequent carbocation formation are dictated by the relative stability of the possible carbocations. chemistrysteps.com The formation of the more stable carbocation will be the preferred pathway, thus determining the major product of the rearrangement. chemistrysteps.com For this compound, two potential tertiary carbocations could be formed. The stability of these carbocations is influenced by the electronic effects of the attached phenyl and methyl groups.

Heterogeneous Catalysis of Pinacol Rearrangement via Graphene Oxide

In recent years, the use of heterogeneous catalysts has gained significant attention due to their environmental and practical advantages, such as ease of separation and reusability. Graphene oxide (GO) has emerged as an efficient metal-free, heterogeneous catalyst for promoting the pinacol rearrangement of 1,2-diols under mild conditions. researchgate.netcore.ac.uk Studies have shown that GO can effectively catalyze this rearrangement, affording high yields and regioselectivities. researchgate.netcore.ac.uk

The catalytic activity of graphene oxide is attributed to the presence of acidic functional groups on its surface. researchgate.net While specific studies on the GO-catalyzed pinacol rearrangement of this compound are not extensively documented, the successful application of GO with other aromatic diols suggests its potential utility for this substrate. researchgate.netcore.ac.uk Research on various 1,2-diols has demonstrated that a catalyst loading of 20 wt% of GO can efficiently promote the rearrangement. researchgate.netcore.ac.uk It is noteworthy that reduced graphene oxide (rGO) and carboxylic acid-functionalized graphene oxide (GO-CO2H) have been found to be less effective or inactive in this transformation, highlighting the specific role of the pristine GO structure in catalysis. core.ac.uk

Regioselectivity and Migratory Aptitudes in Pinacol Rearrangement Processes

The regioselectivity of the pinacol rearrangement in unsymmetrical diols is a critical aspect, governed by two main factors: the stability of the initially formed carbocation and the migratory aptitude of the substituents. chemistrysteps.com The migratory aptitude refers to the relative ability of a group to migrate to the carbocation center. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. chemistrysteps.com

For aryl groups, the migratory aptitude is influenced by the substituents on the aromatic ring. Electron-donating groups enhance the migratory aptitude, while electron-withdrawing groups diminish it. masterorganicchemistry.com In the context of this compound, the migrating groups would be phenyl and methyl. The relative migratory aptitude generally follows the order: aryl > alkyl. chemistrysteps.com Therefore, a phenyl group is expected to migrate in preference to a methyl group.

The interplay between carbocation stability and migratory aptitude determines the final product distribution. In many cases, the formation of the most stable carbocation is the dominant factor controlling the outcome of the reaction. chemistrysteps.com

Table 1: General Migratory Aptitude in Pinacol Rearrangement

| Migrating Group | Relative Aptitude |

| Aryl (with electron-donating groups) | High |

| Aryl | Moderate-High |

| Hydride | Moderate |

| Alkyl (tertiary) | Moderate |

| Alkyl (secondary) | Low-Moderate |

| Alkyl (primary) | Low |

| Methyl | Very Low |

This table provides a general trend and can be influenced by specific reaction conditions and substrate structure.

Oxidative Reactivity of this compound

The oxidation of vicinal diols provides another important pathway for their transformation, leading to the formation of α-hydroxy ketones or, with further oxidation, dicarbonyl compounds or cleavage products.

Metal-Free Oxidation Methodologies

The development of metal-free oxidation methods is a significant goal in green chemistry, aiming to avoid the use of toxic and expensive heavy metals. Several metal-free systems have been developed for the oxidative cleavage of 1,2-diols. One such method employs Oxone in combination with halides like KBr or NaCl as catalysts in solvents such as acetonitrile/water or tert-butanol/water. bohrium.com This method is efficient for the cleavage of various diols, including aliphatic and aromatic ones, at room temperature. bohrium.com The proposed mechanism involves a double oxidation of the vicinal diol to an α-hydroxyketone and then a diketone, which subsequently undergoes a Baeyer-Villiger type oxidation and hydrolysis to yield the cleavage products. bohrium.com

Another approach involves the direct and selective cis-dihydroxylation of saturated hydrocarbons to vicinal diols using a transition-metal-free system, which proceeds via radical iodination and a sequence of oxidation steps. researchgate.net While this is a method for diol synthesis, the underlying principles of metal-free oxidation could potentially be adapted for the selective oxidation of pre-existing diols.

Biocatalytic Oxidation Employing Alcohol Dehydrogenases

Biocatalysis offers a highly selective and environmentally benign alternative for chemical transformations. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the oxidation of alcohols to aldehydes or ketones. researchgate.nettudelft.nl The use of ADHs for the oxidation of secondary alcohols can be highly regio- and enantioselective. researchgate.net

The biocatalytic oxidation of vicinal diols using ADHs can lead to the formation of chiral α-hydroxy ketones, which are valuable building blocks in organic synthesis. frontiersin.org While the majority of ADHs are used for the reduction of ketones, their application in the oxidative direction is an active area of research. frontiersin.org The oxidation of racemic secondary alcohols using enantioselective ADHs often results in a kinetic resolution, where one enantiomer of the alcohol is preferentially oxidized, allowing for the separation of the remaining unreacted enantiomerically pure alcohol and the ketone product. tudelft.nl

Kinetic and Mechanistic Studies of Oxidation Reactions

The oxidation of vicinal diols, such as this compound, is a fundamental transformation that typically results in the cleavage of the carbon-carbon bond between the two hydroxyl groups, yielding carbonyl compounds. rsc.orgucalgary.ca The kinetics and mechanisms of these reactions have been studied using various oxidizing agents, with the specific pathway and products depending on the reagent and reaction conditions.

One common oxidant is acid permanganate (B83412). rsc.org Kinetic studies on various diols have shown that the reaction is first-order with respect to both the diol and the permanganate. rsc.org The rate of reaction increases with acidity, suggesting that permanganic acid is the reactive oxidizing species. rsc.org For vicinal diols, the oxidation proceeds via an acyclic mechanism involving glycol bond fission. rsc.org This is supported by the absence of a primary kinetic isotope effect in studies with deuterated diols. rsc.org

Another widely used reagent for the oxidative cleavage of 1,2-diols is periodic acid (HIO₄). ucalgary.calibretexts.org This reaction is highly selective for vicinal diols and proceeds through a cyclic periodate (B1199274) ester intermediate. ucalgary.ca The formation of this intermediate is followed by a rearrangement of electrons that cleaves the C-C bond and forms two new carbonyl groups. ucalgary.ca The substituents on the original diol determine the nature of the resulting carbonyl products (aldehydes or ketones). ucalgary.ca Lead tetraacetate (Pb(OAc)₄) can also be used to achieve the same transformation, often proceeding through a similar cyclic intermediate. libretexts.org In general, cis-glycols tend to react more rapidly than their trans-isomers with these reagents. libretexts.org

| Oxidizing Agent | Typical Conditions | Intermediate Type | Products | Reference |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Acidic (e.g., H₂SO₄), aqueous solution | Acyclic | Carbonyl compounds (from C-C bond cleavage) | rsc.org |

| Periodic Acid (HIO₄) | Aqueous or organic solvent | Cyclic Periodate Ester | Aldehydes and/or Ketones | ucalgary.ca |

| Lead Tetraacetate (Pb(OAc)₄) | Anhydrous organic solvent (e.g., benzene (B151609), CH₂Cl₂) | Cyclic Lead(IV) Ester | Aldehydes and/or Ketones | libretexts.org |

Photochemical Fragmentation Reactions of this compound Derivatives

The photochemical reactivity of diols offers alternative pathways for their transformation, often under mild conditions. For compounds structurally similar to this compound, such as 1,2-diphenylethane-1,2-diol, visible-light-induced fragmentation has been demonstrated. rsc.org These reactions can lead to C-C bond cleavage, producing smaller carbonyl compounds. rsc.org

Visible light can be harnessed to induce the cleavage of C-O bonds, a process that is central to the fragmentation of diol derivatives. nih.gov While direct β-C(sp³)–O bond cleavage is a specific pathway, the underlying principle involves the generation of reactive intermediates upon light absorption. mdpi.com In related systems, visible light in combination with palladium catalysis can activate C(sp²)–O bonds in aryl triflates, leading to radical intermediates. nih.gov Similarly, photocatalytic systems can initiate reactions through the abstraction of hydrogen atoms, which generates carbon-centered radicals on a substrate backbone. mdpi.com These radicals can then undergo subsequent reactions, such as β-scission, leading to bond cleavage. mdpi.com For diol derivatives, this could involve the formation of an alkoxy radical, which then fragments to break a neighboring C-C or C-O bond.

Hydrogen Atom Transfer (HAT) is a powerful strategy in organic synthesis for generating radical intermediates by activating otherwise inert C-H bonds. mdpi.com In the context of diol chemistry, HAT catalysis, often coupled with photoredox catalysis, can initiate fragmentation pathways. nih.gov For instance, the combination of a photoredox catalyst, a suitable light source, and a HAT catalyst can mediate the reversible isomerization of cis-1,2-diols. nih.gov This process proceeds through a reversible HAT pathway mediated by the catalyst. nih.gov

In fragmentation reactions, a HAT catalyst can abstract a hydrogen atom from one of the hydroxyl groups of the diol, forming an alkoxy radical. This radical can then undergo β-fragmentation, leading to C-C bond cleavage. rsc.org This approach has been reported for the cobalt-catalyzed C(sp³)–C(sp²) bond cleavage, which proceeds through a key alkoxy radical intermediate. rsc.org Dual catalytic systems, where a photocatalyst absorbs light to activate a HAT catalyst, provide a controlled method for initiating such fragmentation cascades under mild, visible-light irradiation. mdpi.comnih.gov The kinetic data from related systems support mechanisms involving initial protonation or radical cation formation, followed by homolytic cleavage promoted by the HAT catalyst. nih.gov

Derivatization and Selective Functional Group Transformations

The two hydroxyl groups of this compound allow for a range of derivatization reactions and selective transformations. These modifications are crucial for multi-step syntheses, enabling the protection of the diol moiety or its conversion into other functional groups. wikipedia.orgbham.ac.uk

The most common strategy for protecting a 1,2-diol is to convert it into a cyclic acetal. chem-station.comiosrjournals.org When acetone (B3395972) or an acetone equivalent is used, the resulting five-membered cyclic ketal is known as an acetonide or isopropylidene ketal. wikipedia.org This protecting group is stable under basic and reductive conditions but can be readily removed by treatment with aqueous acid, making it ideal for many synthetic routes. wikipedia.orgchem-station.comwikipedia.org

The formation of the acetonide is an acid-catalyzed reaction between the diol and a ketone or ketal. libretexts.org Common reagents include acetone, 2,2-dimethoxypropane, or 2-methoxypropene. synarchive.comyoutube.com To drive the reaction to completion, the water generated during the reaction is typically removed, often by using a Dean-Stark apparatus or chemical sequestration. organic-chemistry.orggoogle.com Various acid catalysts can be employed, from p-toluenesulfonic acid (p-TsOH) and camphorsulfonic acid (CSA) to solid catalysts like cation exchange resins, which offer the advantage of being easily filtered from the reaction mixture. iosrjournals.orgsynarchive.com

| Reagents | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetone | CuSO₄ | Acetone | RT, 36 h | 83% | synarchive.com |

| 2,2-Dimethoxypropane | Camphorsulfonic acid (CSA) | CH₂Cl₂ | RT, 2-7 h | 82-86% | synarchive.com |

| 2,2-Dimethoxypropane | Pyridinium p-toluenesulfonate (PPTS) | DMF | - | 88% | synarchive.com |

| 2-Methoxypropene | Camphorsulfonic acid (CSA) | THF | RT, 18 h | 95% | synarchive.com |

| Acetone | Cation Exchange Resin | Toluene or Solvent-free (reflux) | RT (5-10h) or Reflux | Excellent | iosrjournals.org |

Beyond protection, the 1,2-diol functional group in this compound is a precursor for various synthetic transformations. A primary strategy is the oxidative cleavage of the C-C bond, as detailed in section 4.2.3, which converts the diol into two separate carbonyl compounds. libretexts.org This method provides a two-step alternative to the ozonolysis of an alkene precursor. libretexts.org

Another important strategy involves creating differentiated diol derivatives, where the two hydroxyl groups are chemically distinct. harvard.edu For example, a synthetic sequence can convert a ketone into an optically active trans-1,2-diol monosilyl ether. harvard.edu This involves forming a silyl (B83357) enol ether, followed by asymmetric epoxidation and stereospecific reduction. harvard.edu Such a transformation on a precursor to this compound would yield a monosilylated derivative, allowing for selective functionalization of the remaining free hydroxyl group. The diol itself is typically synthesized from the corresponding alkene via dihydroxylation, using reagents like osmium tetroxide or potassium permanganate, which adds the two hydroxyl groups across the double bond. libretexts.orgwikipedia.org These methods provide a reliable route to vicinal diols, which can then be used in further functionalization strategies. wikipedia.org

Advanced Characterization and Computational Modeling of 1,1,2 Triphenylpropane 1,2 Diol

Conformational Analysis and Potential Energy Surfaces

The spatial arrangement of the phenyl and hydroxyl groups in 1,1,2-Triphenylpropane-1,2-diol is not static. The molecule can adopt various conformations, each with a distinct energy level. The study of these conformations and the energy landscape they inhabit is crucial for understanding the molecule's properties.

Quantum Chemical Calculations (Ab Initio and DFT) for Conformational Preferences

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the conformational preferences of molecules like this compound. These methods solve the electronic Schrödinger equation to determine the energies of different molecular geometries, thereby identifying the most stable conformers.

Studies on similar diol systems demonstrate the utility of these approaches. For instance, ab initio and DFT calculations have been used to study the conformational equilibrium of various diols, including ethane-1,2-diol and propane-1,2-diol. nih.gov These studies often focus on the relative stability of conformers and the presence of intramolecular hydrogen bonds. nih.govresearchgate.net DFT methods, such as B3LYP and mPW1PW91, with appropriate basis sets like 6-311+G(3df), are employed to calculate structural properties, vibrational frequencies, and infrared intensities. researchgate.net While specific calculations for this compound are not detailed in the provided results, the principles from studies on other diols are directly applicable. The bulky phenyl groups would significantly influence the potential energy surface, leading to a complex landscape of energy minima corresponding to different staggered arrangements of the substituents around the C1-C2 bond.

Molecular Mechanics (MM) Simulations for Conformational Stability and Strain Assessment

Molecular Mechanics (MM) simulations offer a computationally less intensive alternative to quantum chemical calculations for assessing the conformational stability and strain of large molecules. These simulations use a classical force field to model the potential energy of a molecule as a function of its atomic coordinates.

MM simulations can be used to explore the vast conformational space of this compound and identify low-energy conformers. The strain energy, composed of contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic), is calculated for each conformation. For vicinal diols, the torsional parameters for the O-C-C-O dihedral angle are particularly important for accurately modeling the conformational energies. researchgate.net High-temperature molecular dynamics simulations can be employed to accelerate the exploration of the conformational space and overcome energy barriers, allowing for the identification of metastable intermediate states. nih.gov

Influence of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric and Electronic Effects) on Conformation

The conformation of this compound is governed by a delicate balance of intramolecular interactions.

Hydrogen Bonding: The presence of two hydroxyl groups in a 1,2-relationship allows for the potential formation of an intramolecular hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the other. researchgate.net However, the formation and strength of such a bond in vicinal diols can be a subject of debate, with some studies suggesting it may be weak or absent. nih.govresearchgate.net The geometry, including the O-H...O angle and O...O distance, is critical in determining the existence of this interaction. nih.gov

Steric Effects: The three bulky phenyl groups exert significant steric hindrance, strongly influencing the preferred conformation. The molecule will adopt a conformation that minimizes the steric repulsion between these large groups. This will likely force the phenyl groups to be in a staggered arrangement relative to each other.

Electronic Effects: The electron-rich phenyl groups can engage in various electronic interactions, including π-π stacking if the conformation allows, although this is less likely in this flexible system. Hyperconjugation effects, involving the interaction of sigma bonding orbitals with adjacent pi or p-orbitals, can also contribute to conformational stability. mdpi.com

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications in Structure and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. researchgate.netresearchgate.net For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

¹H NMR: The proton NMR spectrum would show distinct signals for the methyl protons, the methine proton at C2, and the aromatic protons. The chemical shifts and coupling constants of these protons would be highly dependent on the molecule's conformation. The hydroxyl protons might appear as broad singlets, and their chemical shift could be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the two carbinol carbons (C1 and C2), and the aromatic carbons. The chemical shifts of C1 and C2 would be indicative of their oxygenated nature.

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. researchgate.netresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, offering insights into the predominant conformation in solution. core.ac.uk

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Proton | Chemical Shift (ppm) |

| CH₃ | ~1.0-1.5 |

| CH | ~4.0-4.5 |

| OH | Variable |

| Aromatic-H | ~7.0-7.5 |

Note: These are predicted chemical shift ranges and can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) in the Characterization of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. kobv.de For this compound (C₂₁H₂₀O₂), HRMS would provide a very precise measurement of its molecular weight. This technique is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. kobv.de

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. Both Infrared (IR) and Raman spectroscopy provide complementary information to elucidate the molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For this compound, the key functional groups—hydroxyl (-OH), phenyl (C₆H₅), and the propane (B168953) backbone—exhibit characteristic absorption bands.

A broad absorption band is anticipated in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. The breadth of this peak is indicative of hydrogen bonding, which can occur intramolecularly between the two hydroxyl groups or intermolecularly. Sharp peaks observed around 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic phenyl rings. In contrast, the C-H stretching vibrations of the aliphatic propane backbone are expected to appear at slightly lower wavenumbers, in the 3000-2850 cm⁻¹ range.

The C-O stretching vibrations of the primary and tertiary alcohols in the molecule will likely produce strong absorption bands in the 1200-1000 cm⁻¹ region. Furthermore, the presence of the phenyl groups will give rise to characteristic C=C stretching vibrations within the aromatic ring, typically appearing as a series of sharp bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides information on molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR spectroscopy.

In the Raman spectrum of this compound, the symmetric stretching of the carbon-carbon bonds within the phenyl rings is expected to produce strong signals. Aromatic C-H stretching vibrations are also readily observed. The symmetric "breathing" mode of the phenyl rings typically gives a strong and sharp band around 1000 cm⁻¹. The C-C backbone vibrations of the propane chain will also be Raman active. While O-H stretching vibrations are generally weak in Raman spectra, their presence can still be detected.

The following table summarizes the expected characteristic IR and Raman vibrational frequencies for the key functional groups in this compound. It is important to note that these are approximate ranges, and the exact peak positions can be influenced by the specific chemical environment within the molecule.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (broad) | Weak |

| C-O Stretch | 1200-1000 (strong) | Moderate | |

| Phenyl (C₆H₅) | C-H Stretch (aromatic) | 3100-3000 (sharp) | Strong |

| C=C Stretch (aromatic) | 1600-1450 (multiple sharp) | Strong | |

| Ring Breathing | - | ~1000 (strong, sharp) | |

| Propane Backbone | C-H Stretch (aliphatic) | 3000-2850 (sharp) | Moderate |

| C-C Stretch | Moderate | Moderate to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. The three phenyl groups in this compound act as the primary chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the aromatic rings. These transitions involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals. Due to the presence of multiple phenyl groups, the spectrum may exhibit complex absorption patterns.

Typically, benzene (B151609) and its simple derivatives show a strong absorption band (the E₂-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. In this compound, the electronic coupling between the phenyl rings and the influence of the hydroxyl and alkyl substituents can cause shifts in the positions and intensities of these bands. The presence of non-bonding electrons on the oxygen atoms of the hydroxyl groups could also lead to weak n → π* transitions, which involve the excitation of a non-bonding electron to an anti-bonding π* orbital. These transitions, if observable, would typically appear at longer wavelengths than the π → π* transitions.

The expected electronic transitions and their approximate absorption maxima (λmax) for this compound are presented in the table below. These values are estimations based on the behavior of similar aromatic compounds.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl Rings | π → π | ~200-220 (intense) |

| π → π (fine structure) | ~250-270 (weak) | |

| Hydroxyl Groups | n → π* | >270 (very weak) |

Synthetic Utility and Emerging Applications of 1,1,2 Triphenylpropane 1,2 Diol

1,1,2-Triphenylpropane-1,2-diol as a Versatile Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral molecules. enamine.net The incorporation of these pre-existing stereocenters into a target molecule can circumvent the need for challenging asymmetric transformations. Chiral diols, in particular, are highly sought-after building blocks due to their presence in numerous biologically active compounds and their utility as precursors to other chiral functionalities. alfachemic.com

While specific research directly detailing the extensive use of this compound as a chiral building block is limited, the well-established principles of asymmetric synthesis allow for the extrapolation of its potential. The presence of two adjacent stereocenters and three phenyl groups in this compound offers a rigid and sterically defined framework. This inherent chirality can be leveraged to control the stereochemical outcome of subsequent reactions, making it a potentially valuable starting material for the synthesis of complex, stereochemically rich target molecules. The general importance of chiral diols in creating new stereogenic centers is a cornerstone of modern synthetic strategies. nih.gov

Potential as Chiral Ligands or Auxiliaries in Asymmetric Catalysis

The development of novel chiral ligands and auxiliaries is a central theme in asymmetric catalysis, driving the discovery of new stereoselective transformations. acs.orgpnas.orgnih.gov Chiral diols are a prominent class of ligands, capable of coordinating with metal centers to create a chiral environment that directs the stereochemical course of a reaction. alfachemic.comsigmaaldrich.com Similarly, chiral auxiliaries are temporarily incorporated into a substrate to guide a stereoselective reaction, after which they are cleaved. nih.govacs.org

Although direct applications of this compound as a chiral ligand or auxiliary are not extensively documented in the available literature, its structural features suggest significant potential in this arena. The two hydroxyl groups can act as coordination sites for a metal catalyst, while the bulky triphenyl arrangement would create a well-defined and sterically hindered chiral pocket around the metal center. This could be advantageous in a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The design of effective chiral ligands often relies on creating a rigid and predictable three-dimensional space, a characteristic that the this compound scaffold inherently possesses.

Exploration of Novel Synthetic Transformations and Cascade Reactions Involving this compound Scaffolds

The development of novel synthetic transformations and cascade reactions is a testament to the creativity and innovation within organic chemistry. Cascade reactions, in which multiple bond-forming events occur in a single synthetic operation, are particularly attractive due to their efficiency and atom economy. 20.210.105 The unique structural and electronic properties of a molecule can often be exploited to trigger or facilitate such complex transformations.

The this compound scaffold, with its vicinal diol functionality and multiple aromatic rings, presents an intriguing platform for the exploration of new synthetic methodologies. For instance, the diol could be transformed into an epoxide, which could then participate in intramolecular ring-opening cascades. The phenyl groups could be functionalized to introduce additional reactive handles or to modulate the electronic properties of the molecule, potentially enabling novel cyclization or rearrangement reactions. While specific examples involving this particular diol are not prevalent, the general principles of reaction discovery suggest that its unique substitution pattern could lead to novel and synthetically useful transformations.

Outlook: Emerging Research Avenues and Potential in Functional Materials Science

The field of functional materials science is increasingly looking towards chiral molecules to impart unique optical, electronic, and chiroptical properties to new materials. imperial.ac.uk Chiral diols and their derivatives have been investigated for applications in areas such as liquid crystals, chiral polymers, and asymmetric sensors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing enantiomerically pure 1,1,2-Triphenylpropane-1,2-diol?

- Method : Asymmetric synthesis using chiral catalysts or resolution via chiral chromatography. For example, enantiomers of structurally similar diols (e.g., 1,1,2-Triphenylethane-1,2-diol) have been separated using chiral stationary phases like those in the Kanto Reagents catalog . Barbier et al. (1987) describe stereoselective syntheses of triphenyldiol derivatives via Grignard reactions, which can be adapted for propane diols .

- Key considerations : Monitor reaction stereochemistry using polarimetry or chiral HPLC.

Q. How can researchers characterize the stereochemical configuration of this compound?

- Method : Use X-ray crystallography (as in for related diols) or advanced NMR techniques (e.g., NOESY for spatial proximity analysis). For example, single-crystal X-ray studies validated the stereochemistry of structurally analogous compounds like 1,2-Diphenylethane-1,2-diol .

- Supplementary data : Compare experimental optical rotations with literature values for enantiomers .

Q. What analytical techniques are critical for assessing purity and stability of this compound?

- Method : High-resolution mass spectrometry (HRMS) and HPLC with UV/RI detection. Stability studies should include thermal gravimetric analysis (TGA) and stress testing under acidic/basic conditions. highlights the susceptibility of 1,2-diols to cyclic phosphate formation under hydrolytic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How does the 1,2-diol moiety in this compound influence binding affinity in molecular interactions (e.g., protein-ligand systems)?

- Method : Computational modeling (molecular dynamics simulations) combined with isothermal titration calorimetry (ITC). demonstrates that 1,2-diol side chains in MDM2-p53 inhibitors enhance binding via hydrogen bonding and conformational rigidity .

- Experimental design : Synthesize analogs with modified diol groups and compare binding kinetics.

Q. What strategies mitigate metabolic instability in this compound derivatives for therapeutic applications?

- Method : Conformational constraint via cyclization or steric hindrance (e.g., introducing bulky substituents). shows that reducing rotatable bonds in 1,2-diols improves metabolic stability by limiting oxidation .

- Validation : Use in vitro microsomal assays and LC-MS to track metabolite formation.

Q. How do supramolecular interactions of this compound affect its aggregation behavior in solution?

- Method : Small-angle X-ray scattering (SAXS) and molecular dynamics (MD) simulations. Studies on ethane-1,2-diols ( ) reveal hydrogen-bonded networks and shear-dependent viscosity, which can guide analogous studies on triphenyl derivatives .

- Data analysis : Correlate experimental SAXS profiles with simulated radial distribution functions.

Q. How can researchers resolve contradictions in reported toxicity or reactivity data for this compound?

- Method : Systematic meta-analysis of existing datasets (e.g., NTP or NIH RePORTER entries in ) followed by controlled in vitro/in vivo studies .

- Case example : outlines a framework for prioritizing conflicting toxicological data using risk assessment models .

Q. What role does this compound play in designing molecular probes or phosphoramidites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.